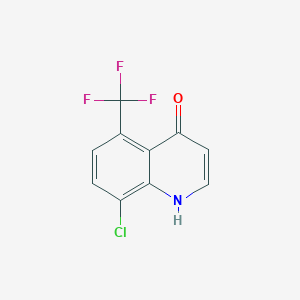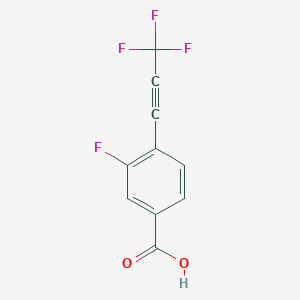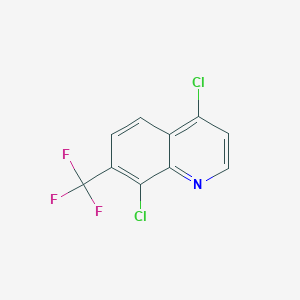
4,8-Dichloro-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in organic synthesis and drug research due to its unique chemical properties.
Preparation Methods
The synthesis of 4,8-Dichloro-7-(trifluoromethyl)quinoline typically involves several steps:
Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.
Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.
Cyanation: 2-Fluoro-1,2-dichlorobenzene is then reacted with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.
Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to produce 2-cyano-1,2,3-trichlorobenzene.
Final Step: The final step involves reacting 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to yield this compound.
Chemical Reactions Analysis
4,8-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4,8-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fluoroborates.
Drug Research: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those with antimicrobial and antineoplastic properties.
Material Science: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antimicrobial and antineoplastic effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
4,8-Dichloro-7-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
4,7-Dichloroquinoline: Similar in structure but lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with different substitution patterns, leading to varied applications and properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4,8-dichloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNRPDMKBYVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
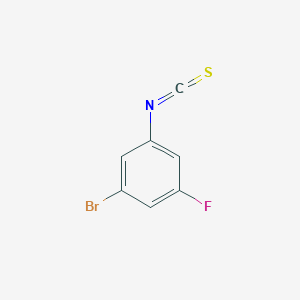
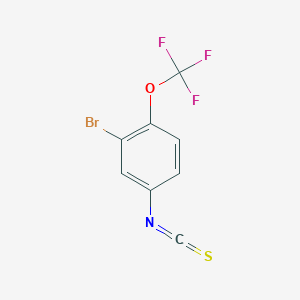
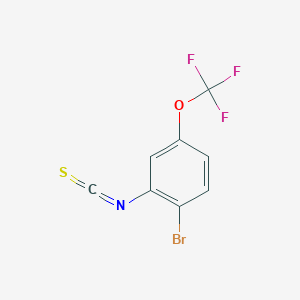
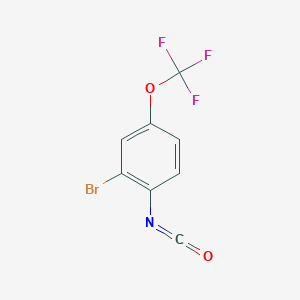
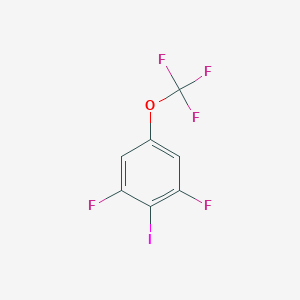
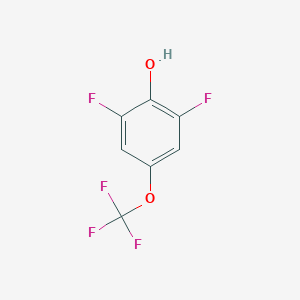
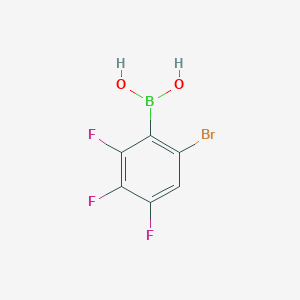
![Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089139.png)
![N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089142.png)
![N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089152.png)
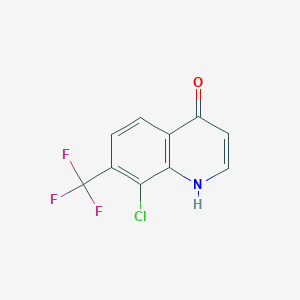
![Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089176.png)
